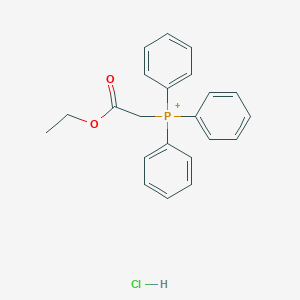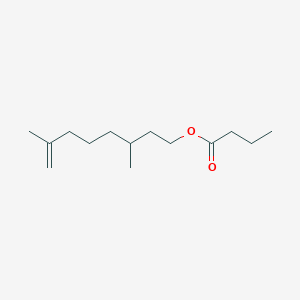
2-Chloro-6-methylphenoxyacetic acid
概要
説明
2-Chloro-6-methylphenoxyacetic acid (2-CMPAA) is a synthetic organic compound with a wide range of applications in scientific research. It has been used in a variety of studies, ranging from biochemistry and physiology to environmental science and toxicology. 2-CMPAA is a relatively new compound, first synthesized in the early 2000s, and has since become a popular research tool in many laboratories. In
科学的研究の応用
Herbicide Detection and Analysis :
- MCPA is primarily known for its use as a herbicide, particularly for controlling broadleaf weeds in agriculture. Studies have focused on developing methods for detecting MCPA in environmental samples, such as ground and drinking water. Techniques like high-performance liquid chromatography (HPLC) combined with coulometric detection and electrochemical sensors have been used for this purpose (Wintersteiger et al., 1999) (Yu et al., 2022).
Environmental Impact and Degradation :
- Research has examined the degradation of MCPA in the environment, including studies on its metabolism by microorganisms like Alcaligenes eutrophus. These studies have helped in understanding how MCPA and similar compounds break down in natural environments (Pieper et al., 1993) (Pieper et al., 1988).
Synthesis and Characterization :
- Studies have been conducted on the synthesis of MCPA and its derivatives, exploring aspects like esterification processes and the influence of various parameters on these reactions. Such research contributes to optimizing the production and application of MCPA in agricultural practices (Shinde & Yadav, 2014).
Genotoxicity and Toxicity Studies :
- The potential genotoxic effects of MCPA have been investigated in various studies. Such research is crucial for evaluating the safety of MCPA usage and its impact on human health and the environment. The findings generally suggest that MCPA is not genotoxic in vivo, which aligns with its lack of carcinogenicity in animal models (Elliott, 2005).
Photocatalytic Treatment and Electrochemical Degradation :
- Research has been conducted on the photocatalytic treatment of MCPA, exploring efficient methods for its removal and degradation from aqueous solutions. Such studies are essential for environmental remediation and managing MCPA pollution (Solís et al., 2015) (Boye et al., 2003).
Environmental Monitoring and Biomarkers :
- Investigations have been made into the development of methods for environmental monitoring of MCPA and its metabolites in natural water and soil samples. This is crucial for assessing the extent of MCPA contamination in the environment (Pozo et al., 2001).
Molecular Imprinting for Detection :
- Studies have explored the use of molecularly imprinted polymers for the detection of MCPA and related phenoxyacetic acids. This approach is significant for developing selective sensors for these herbicides (Zhang et al., 2008).
Safety and Hazards
将来の方向性
While specific future directions for 2-Chloro-6-methylphenoxyacetic acid are not mentioned in the search results, there are indications of ongoing research in related areas. For example, the catalytic reduction of carboxylic acid derivatives, which involves molecular hydrogen as the reducing agent, has witnessed rapid development in recent years .
作用機序
Target of Action
It is known that similar compounds, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Phenoxy herbicides, which share a similar structure, mimic the auxin growth hormone IAA . This leads to rapid, uncontrolled growth in broad-leaf plants, effectively causing them to "grow to death" .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound likely affects pathways related to plant growth and development, particularly those regulated by auxin hormones .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound likely induces rapid, uncontrolled growth in target organisms, leading to their death .
特性
IUPAC Name |
2-(2-chloro-6-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-3-2-4-7(10)9(6)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLKFTSLSDHFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041186 | |
| Record name | (2-Chloro-6-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19094-75-8 | |
| Record name | 2-(2-Chloro-6-methylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19094-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-o-tolyloxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019094758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19094-75-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chloro-6-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-o-tolyloxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



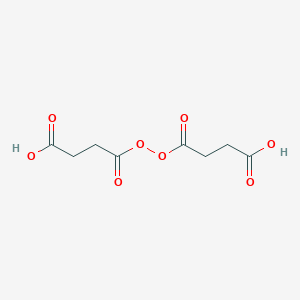
![Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-](/img/structure/B91123.png)
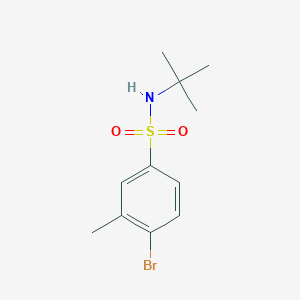




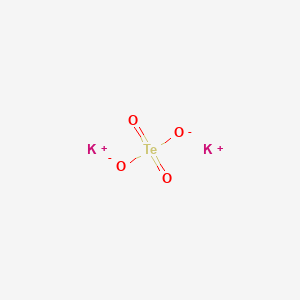
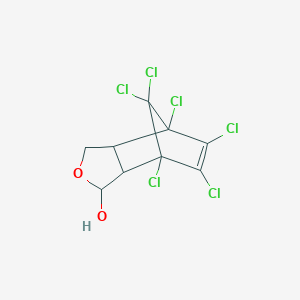
![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)

